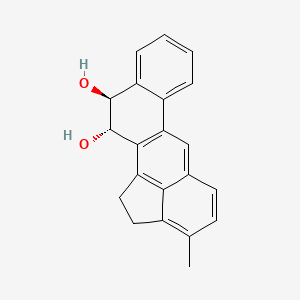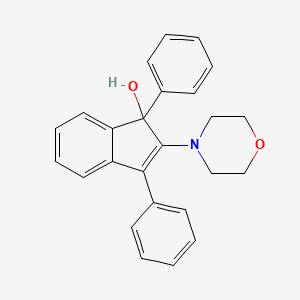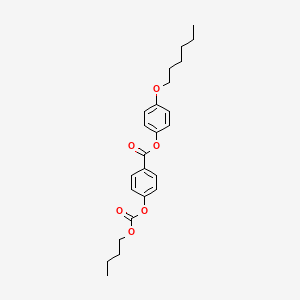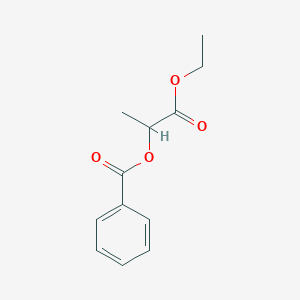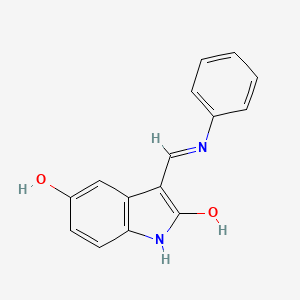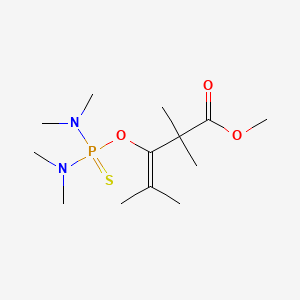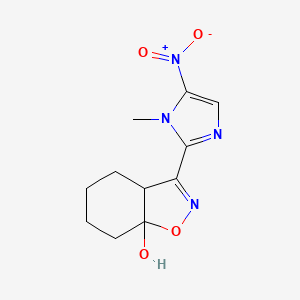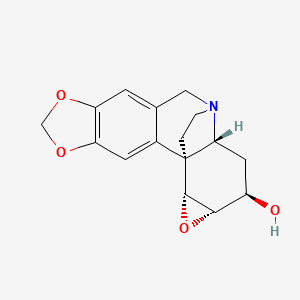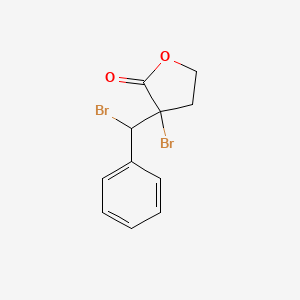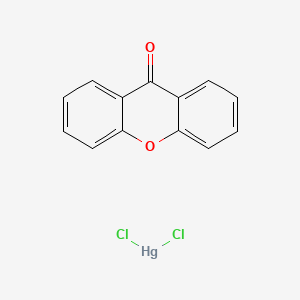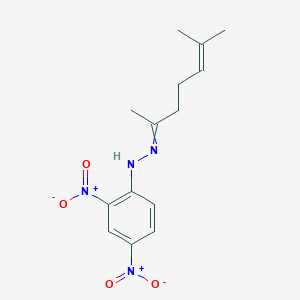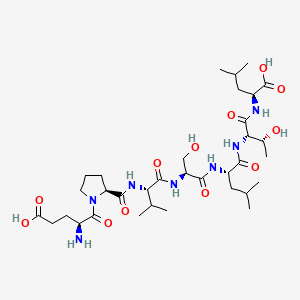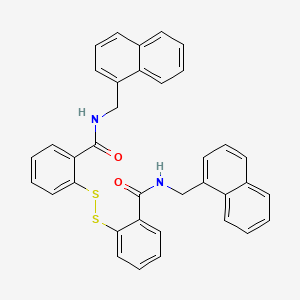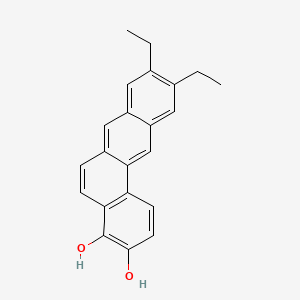
9,10-Diethylbenz(a)anthracene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Diethylbenz(a)anthracene-3,4-diol is a chemical compound with the molecular formula C22H20O2 and a molecular weight of 316.39 g/mol It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
The synthesis of 9,10-Diethylbenz(a)anthracene-3,4-diol typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
9,10-Diethylbenz(a)anthracene-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens, alkylating agents, or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9,10-Diethylbenz(a)anthracene-3,4-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry and molecular biology.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role in drug development and cancer research.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoconductors, due to its unique electronic properties
Mecanismo De Acción
The mechanism of action of 9,10-Diethylbenz(a)anthracene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
9,10-Diethylbenz(a)anthracene-3,4-diol can be compared with other similar compounds, such as:
9,10-Dimethylbenz(a)anthracene: This compound has similar structural properties but differs in its methyl groups instead of ethyl groups.
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties, this compound is used in optoelectronic applications.
9-(4-phenylethynyl)-anthracene: Another derivative with distinct electronic properties, used in various chemical research applications.
Propiedades
Número CAS |
64414-71-7 |
|---|---|
Fórmula molecular |
C22H20O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
9,10-diethylbenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C22H20O2/c1-3-13-9-16-11-15-5-6-19-18(7-8-21(23)22(19)24)20(15)12-17(16)10-14(13)4-2/h5-12,23-24H,3-4H2,1-2H3 |
Clave InChI |
MHLODBQYXDECLV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


